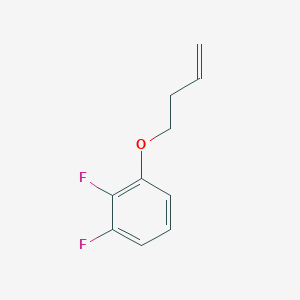
Benzene, 1-(3-butenyloxy)-2,3-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-butenyloxy)-2,3-difluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 3-butenyloxy group and two fluorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Butenyloxy)-2,3-difluorbenzol beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit Benzol, das eine Reihe von Substitutionsreaktionen durchläuft.
Substitutionsreaktionen:
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, Temperaturkontrolle und Reinigungstechniken wie Destillation oder Chromatographie.
Arten von Reaktionen:
Oxidation: 1-(3-Butenyloxy)-2,3-difluorbenzol kann Oxidationsreaktionen eingehen, die je nach Reaktionsbedingungen zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können diese Verbindung in verschiedene reduzierte Formen umwandeln, wodurch möglicherweise die an den Benzolring gebundenen funktionellen Gruppen verändert werden.
Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen der Benzolring durch verschiedene Elektrophile substituiert wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.
Substitution: Elektrophile Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzolring einführen können.
Wissenschaftliche Forschungsanwendungen
1-(3-Butenyloxy)-2,3-difluorbenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und ihre Wechselwirkungen mit biologischen Molekülen untersucht werden.
Medizin: Die Forschung kann ihr Potenzial als pharmazeutisches Zwischenprodukt oder ihre Auswirkungen auf biologische Systeme untersuchen.
Industrie: Es kann bei der Produktion von Spezialchemikalien, Polymeren und Materialien mit spezifischen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3-Butenyloxy)-2,3-difluorbenzol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und -wegen. Das Vorhandensein der 3-Butenyloxygruppe und der Fluoratome kann seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Die spezifischen Wege und Zielstrukturen hängen vom Kontext seiner Verwendung ab, z. B. in chemischen Reaktionen oder biologischen Systemen.
Ähnliche Verbindungen:
Benzene, 1-(3-butenyloxy)-: Diese Verbindung enthält keine Fluoratome und kann eine andere Reaktivität und andere Anwendungen aufweisen.
Benzene, 2,3-difluoro-: Diese Verbindung enthält keine 3-Butenyloxygruppe und kann andere chemische Eigenschaften aufweisen.
Benzene, 1-(3-butenyloxy)-4-fluoro-: Diese Verbindung hat ein anderes Substitutionsschema, das sich auf ihre Reaktivität und Anwendungen auswirken kann.
Einzigartigkeit: 1-(3-Butenyloxy)-2,3-difluorbenzol ist aufgrund der spezifischen Kombination der 3-Butenyloxygruppe und der Fluoratome an den Positionen 2 und 3 einzigartig. Diese einzigartige Struktur kann besondere chemische und physikalische Eigenschaften verleihen, die sie für spezifische Anwendungen in Forschung und Industrie wertvoll machen.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-butenyloxy)-2,3-difluoro- involves its interaction with molecular targets and pathways. The presence of the 3-butenyloxy group and fluorine atoms can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-(3-butenyloxy)-: This compound lacks the fluorine atoms and may have different reactivity and applications.
Benzene, 2,3-difluoro-: This compound lacks the 3-butenyloxy group and may exhibit different chemical properties.
Benzene, 1-(3-butenyloxy)-4-fluoro-: This compound has a different substitution pattern, which can affect its reactivity and applications.
Uniqueness: Benzene, 1-(3-butenyloxy)-2,3-difluoro- is unique due to the specific combination of the 3-butenyloxy group and fluorine atoms at the 2 and 3 positions. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
404579-01-7 |
|---|---|
Molekularformel |
C10H10F2O |
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
1-but-3-enoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H10F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h2,4-6H,1,3,7H2 |
InChI-Schlüssel |
CTAPJHSTGJZLIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=C(C(=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

